molecular formula C12H21N3O B11732691 2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

Cat. No.: B11732691
M. Wt: 223.31 g/mol
InChI Key: XOQVSVZMYKMSOR-UHFFFAOYSA-N
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Description

2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of high-throughput screening to identify optimal reaction conditions .

Mechanism of Action

The mechanism of action of 2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with molecular targets such as CDKs. The compound binds to the ATP-binding site of CDKs, inhibiting their activity and thereby disrupting the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

2-[(1-cyclopentyl-3-methylpyrazol-4-yl)methylamino]ethanol

InChI

InChI=1S/C12H21N3O/c1-10-11(8-13-6-7-16)9-15(14-10)12-4-2-3-5-12/h9,12-13,16H,2-8H2,1H3

InChI Key

XOQVSVZMYKMSOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCO)C2CCCC2

Origin of Product

United States

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